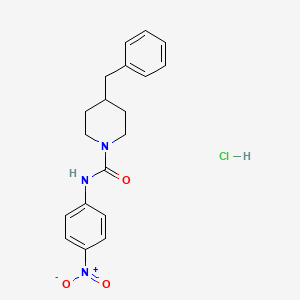
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
説明
4-(3,4-dichlorobenzyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DCPTA and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of DCPTA involves its binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the opening of ion channels, which results in the influx of calcium ions into the cell. This influx of calcium ions triggers a variety of downstream signaling pathways that are involved in the physiological processes mentioned above.
Biochemical and Physiological Effects:
DCPTA has been found to have a variety of biochemical and physiological effects. In addition to its activation of the α7 nicotinic acetylcholine receptor, DCPTA has been shown to modulate the release of neurotransmitters such as dopamine and serotonin. It has also been found to have anti-inflammatory effects and to improve cognitive function in animal models.
実験室実験の利点と制限
DCPTA has several advantages for use in lab experiments. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying this receptor. It has also been found to have a long half-life in vivo, which allows for prolonged activation of the receptor. However, DCPTA also has some limitations. It has been found to have low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, its effects on other nicotinic acetylcholine receptors are not well understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on DCPTA. One area of interest is its potential therapeutic applications. DCPTA has been found to have anti-inflammatory effects and to improve cognitive function in animal models, which suggests that it may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Another area of interest is its effects on other nicotinic acetylcholine receptors. Further research is needed to fully understand the selectivity of DCPTA for the α7 receptor and its effects on other receptors. Finally, there is interest in developing new analogs of DCPTA that may have improved solubility and other desirable properties for use in scientific research.
科学的研究の応用
DCPTA has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to be a potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including learning and memory, attention, and inflammation. DCPTA has been used to investigate the role of the α7 nicotinic acetylcholine receptor in these processes and has shown promise as a tool for studying this receptor in vivo and in vitro.
特性
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-N-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O2S/c19-16-6-1-13(11-17(16)20)12-22-7-9-23(10-8-22)18(27)21-14-2-4-15(5-3-14)24(25)26/h1-6,11H,7-10,12H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJYLWZONIFANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(4-nitrophenyl)propyl]-2-thiophenecarboxamide](/img/structure/B4130747.png)
![N-(1-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4130758.png)

![diisopropyl 5-[({[5-[(diethylamino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}carbonothioyl)amino]isophthalate](/img/structure/B4130781.png)
![2-(2-aminoethyl)-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-quinazolinamine dihydrochloride](/img/structure/B4130789.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4130794.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4130798.png)


![5-(1-adamantyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4130815.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4130822.png)

